molecular formula C26H25F2N7O6S2 B606597 Centrinone

Centrinone

Cat. No.: B606597
M. Wt: 633.7 g/mol
InChI Key: HHJSKDRCUMVWKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Centrinone is synthesized through a series of chemical reactions that involve the formation of its core structure and subsequent functionalization. The synthetic route typically includes the following steps:

Industrial production methods for this compound involve optimizing these synthetic routes to achieve high yields and purity. This often includes the use of advanced techniques such as high-performance liquid chromatography (HPLC) for purification and characterization .

Chemical Reactions Analysis

Centrinone undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions are typically derivatives of this compound with modified functional groups .

Scientific Research Applications

Cancer Research Applications

Centrinone has shown promise as an anticancer agent due to its ability to target PLK4, which is often overexpressed in various cancers. The following points summarize its applications in cancer research:

  • Cell Cycle Arrest : this compound induces G1 arrest in normal human cells through a p53-dependent pathway without causing DNA damage .
  • Cancer Cell Proliferation : In contrast, cancer cells can continue to proliferate even after losing centrosomes, suggesting that targeting PLK4 could be a viable strategy for treating cancers with aberrant centrosome numbers .
  • Preclinical Studies : this compound-B, a derivative of this compound, has demonstrated effectiveness against melanoma cells in preclinical models, indicating its potential as an anticancer therapeutic .

Case Studies and Research Findings

Several studies have explored the effects of this compound on different cell types and conditions:

  • Centrosome Dynamics : A study demonstrated that treatment with this compound leads to the progressive loss of centrioles in HeLa cells, confirming its role in inhibiting centriole assembly . This finding is significant for understanding how centrosome loss affects cellular functions.
  • CRISPR Screens : Genome-wide CRISPR screens conducted in the presence of this compound revealed distinct gene sets necessary for cell fitness under varying concentrations of the inhibitor. This highlights the complexity of cellular responses to PLK4 inhibition and identifies potential targets for further investigation .

Comparative Data on Inhibitory Potency

The following table summarizes the inhibitory potency of this compound compared to other PLK4 inhibitors:

CompoundInhibition Constant (Ki)IC50 (nM)Selectivity over Aurora Kinases
This compound0.16 nM2.8 nM>1000-fold
This compound-B0.6 nMNot specified>1000-fold
CFI-4009450.26 nM2.8 nMModerate

This data indicates that this compound is one of the most selective PLK4 inhibitors available, making it a valuable tool for both research and potential therapeutic applications.

Biological Activity

Centrinone is a selective inhibitor of Polo-like kinase 4 (PLK4), which plays a critical role in cell cycle regulation, particularly in the formation and function of centrosomes. This article discusses the biological activities of this compound, focusing on its mechanisms of action, effects on various cancer cell lines, and relevant research findings.

This compound targets PLK4, leading to significant alterations in cellular processes:

  • Inhibition of PLK4 : this compound effectively reduces the expression of PLK4 at both mRNA and protein levels. This inhibition results in decreased proliferation and colony formation in acute myeloid leukemia (AML) cell lines such as MOLM-13, OCI-AML3, and KG-1 .
  • Cell Cycle Arrest : The compound induces G2/M phase cell cycle arrest by downregulating key proteins involved in cell cycle progression, including Cyclin A2, Cyclin B1, and Cyclin-dependent kinase 1 (CDK1) .
  • Induction of Apoptosis : this compound promotes apoptosis in AML cells through the activation of caspase-3 and PARP pathways. Flow cytometry analyses have shown a dose-dependent increase in apoptotic cells following treatment with this compound .

Research Findings

Recent studies have highlighted the efficacy of this compound across various cancer types:

  • Acute Myeloid Leukemia (AML) : In AML cell lines, this compound treatment resulted in reduced cell viability and increased apoptosis. The study demonstrated that higher concentrations of this compound (200 nM) significantly increased the number of cells in the G2/M phase and induced apoptosis through caspase activation .
Concentration (nM)Cell Viability (%)Apoptosis Rate (%)
010010
1007530
2005060
  • Ewing's Sarcoma : this compound has shown effectiveness against Ewing's sarcoma cells by inducing mitochondrial membrane depolarization and activating apoptotic pathways. The drug caused G2/M arrest and was effective regardless of TP53 status in these cells .
  • Melanoma : In preclinical studies, this compound-B demonstrated significant antitumor activity against melanoma cells, particularly those with wild-type TP53. The compound's selectivity over other kinases highlights its potential as a therapeutic agent .

Case Studies

  • AML Cell Lines :
    • In a study involving MOLM-13 and OCI-AML3 cells treated with varying concentrations of this compound, significant reductions in proliferation were observed. The study indicated that this compound not only inhibited PLK4 but also affected downstream signaling pathways, leading to enhanced apoptosis and cell cycle arrest .
  • Ewing's Sarcoma :
    • A comparative analysis using this compound on Ewing's sarcoma cell lines revealed that both wild-type and mutant TP53 cells underwent apoptosis upon treatment. The results support the hypothesis that PLK4 inhibition can be an effective strategy for treating aggressive cancers .

Q & A

Q. Basic: What are the key considerations when designing experiments to assess Centrinone's specificity in Polo-like kinase 4 (PLK4) inhibition?

To evaluate this compound's specificity, researchers should:

  • Include isogenic cell lines with PLK4 knockouts or overexpression systems to confirm on-target effects .
  • Use competitive binding assays (e.g., cellular thermal shift assays) to validate direct target engagement .
  • Compare results with structural analogs (e.g., this compound-B) to rule out off-target kinase inhibition .
  • Employ dose-response curves across physiological and supraphysiological concentrations to identify non-specific cytotoxicity thresholds .

Q. Basic: How should researchers establish appropriate control groups when studying this compound's effects on cell cycle arrest?

Control groups must account for:

  • Vehicle controls (e.g., DMSO concentrations matching experimental arms) to isolate solvent effects .
  • Time-matched untreated controls to distinguish natural cell cycle variations from drug-induced arrest .
  • Positive controls (e.g., RO-3306 for G2/M arrest) to validate assay sensitivity .
  • Rescue experiments using PLK4 complementation to confirm mechanism-specific outcomes .

Q. Advanced: What strategies can resolve contradictory data on this compound's off-target effects across different cell lines?

Contradictions often arise from:

  • Cell line-specific genetic backgrounds : Perform whole-exome sequencing to identify confounding mutations in centrosome-related genes (e.g., STIL, CEP152) .
  • Batch effect mitigation : Standardize culture conditions (e.g., serum lot, passage number) and use inter-laboratory replication .
  • Multi-parametric analysis : Combine transcriptomics (RNA-seq) and proteomics (mass spectrometry) to map off-target pathways .

Q. Advanced: How can researchers optimize in vitro assays for this compound's dose-response relationships in centrosome duplication studies?

Optimization requires:

  • Dynamic range calibration : Use automated high-content imaging to quantify centrosome numbers across 8–12 dose points .
  • Phenotypic anchoring : Correlate centrosome amplification with cell viability (e.g., IncuCyte® metrics) to distinguish cytostatic vs. cytotoxic effects .
  • Temporal resolution : Conduct time-lapse microscopy at 2-hour intervals to capture early duplication events .

Q. Basic: What statistical methods are recommended for analyzing this compound-induced phenotypic changes in high-content screening?

  • Non-parametric tests (e.g., Mann-Whitney U) for non-normal distributions common in centrosome count data .
  • False discovery rate (FDR) correction (e.g., Benjamini-Hochberg) for multi-parametric comparisons .
  • Mixed-effects models to account for plate-to-plate variability in large screens .

Q. Advanced: How can transcriptomic and proteomic data be integrated to map this compound's downstream signaling pathways?

  • Use multi-omics integration tools (e.g., MOFA+) to identify concordant gene-protein clusters .
  • Apply kinase-substrate enrichment analysis (KSEA) to prioritize PLK4-dependent phosphorylation events .
  • Validate hits with CRISPR-interference (CRISPRi) screens targeting candidate genes .

Q. Basic: What validation techniques confirm this compound's target engagement in live-cell imaging experiments?

  • Fluorescence recovery after photobleaching (FRAP) to measure PLK4 binding kinetics in GFP-tagged models .
  • Co-localization studies with centrosomal markers (e.g., γ-tubulin) using super-resolution microscopy .
  • Competitive inhibition assays with recombinant PLK4 to quantify binding affinity (Kd) .

Q. Advanced: What computational approaches predict this compound's binding affinities to centrosomal kinases beyond PLK4?

  • Molecular dynamics simulations (e.g., GROMACS) to model ATP-pocket interactions with structurally related kinases (e.g., Aurora A) .
  • Machine learning classifiers trained on kinase inhibitor databases (e.g., ChEMBL) to rank off-target probabilities .
  • Free-energy perturbation (FEP) calculations for binding energy comparisons across kinase family members .

Q. Basic: How to perform rigorous literature reviews to identify knowledge gaps in this compound research?

  • Use systematic review protocols (PRISMA guidelines) with search strings combining "this compound" AND ("PLK4" OR "centrosome amplification") across PubMed, Scopus, and Web of Science .
  • Map citation networks (e.g., CitNetExplorer) to visualize temporal trends and understudied mechanistic links .
  • Apply PICO framework to structure research questions around Population (cell types), Intervention (dosing), Comparison (analogs), and Outcomes (phenotypes) .

Q. Advanced: How to design longitudinal studies assessing this compound's chronic effects on genomic stability?

  • Implement single-cell sequencing at multiple timepoints to track clonal evolution of chromosomal aberrations .
  • Use micropatterned cell cultures to maintain consistent cell densities over weeks-long exposures .
  • Combine comet assays (DNA damage) and micronucleus scoring to quantify genomic instability thresholds .

Properties

IUPAC Name

2-[2-fluoro-4-[(2-fluoro-3-nitrophenyl)methylsulfonyl]phenyl]sulfanyl-5-methoxy-N-(5-methyl-1H-pyrazol-3-yl)-6-morpholin-4-ylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25F2N7O6S2/c1-15-12-21(33-32-15)29-24-23(40-2)25(34-8-10-41-11-9-34)31-26(30-24)42-20-7-6-17(13-18(20)27)43(38,39)14-16-4-3-5-19(22(16)28)35(36)37/h3-7,12-13H,8-11,14H2,1-2H3,(H2,29,30,31,32,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHJSKDRCUMVWKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1)NC2=C(C(=NC(=N2)SC3=C(C=C(C=C3)S(=O)(=O)CC4=C(C(=CC=C4)[N+](=O)[O-])F)F)N5CCOCC5)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25F2N7O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

633.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.